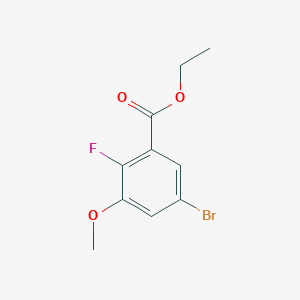

3-Chloro-2-fluoro-6-iodobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

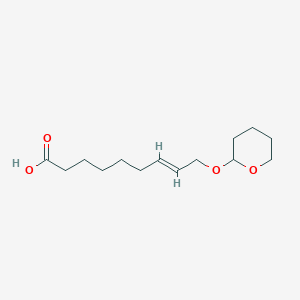

3-Chloro-2-fluoro-6-iodobenzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It has a molecular weight of 300.46 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-2-fluoro-6-iodobenzoic acid and its InChI code is 1S/C7H3ClFIO2/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications

Synthesis of Fluoro-substituted Benzoyl Chlorides

“3-Chloro-2-fluoro-6-iodobenzoic acid” can be used for the synthesis of fluoro-substituted benzoyl chlorides . These compounds are important in the field of organic chemistry due to their reactivity and potential use in further chemical transformations.

One-Pot Regioselective Synthesis of Isocoumarins

This compound can also be used for the one-pot regioselective synthesis of isocoumarins . Isocoumarins are a class of organic compounds that have been found to possess a wide range of biological activities, including anti-tumor, anti-bacterial, and anti-fungal properties.

Preparation of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants

“3-Chloro-2-fluoro-6-iodobenzoic acid” can be used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants . These oxidants are efficient organocatalysts and reagents for various reactions.

Precursor of Other Cyclic Organoiodine (III) Derivatives

The compound can be used as a precursor of other cyclic organoiodine (III) derivatives . These derivatives can be obtained by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature.

Catalyst and Reagent in Various Reactions

“3-Chloro-2-fluoro-6-iodobenzoic acid” has been used as a catalyst and reagent in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

Synthesis of Hypervalent Iodine Reagent

“3-Chloro-2-fluoro-6-iodobenzoic acid” can be used for the synthesis of hypervalent iodine reagent in the presence of trichloroisocyanuric acid (oxidant) . This reagent is employed for the electrophilic trifluoromethylation reactions.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds like 2-fluoro-6-iodobenzoic acid have been used for the synthesis of fluoro-substituted benzoyl chlorides .

Biochemical Pathways

Similar compounds have been used in the synthesis of isocoumarins , suggesting potential involvement in pathways related to these structures.

Result of Action

Given its potential use in the synthesis of other compounds , it may play a role in facilitating certain chemical reactions within cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-Chloro-2-fluoro-6-iodobenzoic acid . .

properties

IUPAC Name |

3-chloro-2-fluoro-6-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUJYNPMNYTADF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-6-iodobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

iridium(III), min. 98%](/img/structure/B6296068.png)

![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)

![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)

![5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B6296131.png)